molecular formula C21H16N2O2 B14061961 2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione CAS No. 106428-29-9

2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14061961
CAS No.: 106428-29-9
M. Wt: 328.4 g/mol
InChI Key: RELZXIWCUDWPCY-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- is a complex organic compound that belongs to the class of isoindoles Isoindoles are known for their unique structural properties and significant biological activities

Preparation Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- can be achieved through several synthetic routes:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinonoid derivatives, while reduction can produce dihydroisoindoles.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- can be compared with other similar compounds to highlight its uniqueness:

The unique structural features and reactivity of 1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

106428-29-9

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

2-[4-(benzylamino)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C21H16N2O2/c24-20-18-8-4-5-9-19(18)21(25)23(20)17-12-10-16(11-13-17)22-14-15-6-2-1-3-7-15/h1-13,22H,14H2

InChI Key

RELZXIWCUDWPCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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